Cas no 2034200-62-7 (N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]oxolane-3-carboxamide)
![N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]oxolane-3-carboxamide structure](https://ja.kuujia.com/scimg/cas/2034200-62-7x500.png)
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]oxolane-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- AKOS025326561
- 2034200-62-7
- N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]oxolane-3-carboxamide
- N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)tetrahydrofuran-3-carboxamide
- F6523-1761
-
- インチ: 1S/C16H24N4O2/c21-16(12-5-8-22-10-12)17-13-3-6-20(7-4-13)15-9-14(18-19-15)11-1-2-11/h9,11-13H,1-8,10H2,(H,17,21)(H,18,19)
- InChIKey: VACMQBTZLZXJPA-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C1)C(NC1CCN(C2C=C(C3CC3)NN=2)CC1)=O
計算された属性
- せいみつぶんしりょう: 304.18992602g/mol
- どういたいしつりょう: 304.18992602g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 407
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 70.2Ų
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]oxolane-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6523-1761-5μmol |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]oxolane-3-carboxamide |
2034200-62-7 | 5μmol |
$94.5 | 2023-09-05 | ||
Life Chemicals | F6523-1761-10μmol |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]oxolane-3-carboxamide |
2034200-62-7 | 10μmol |
$103.5 | 2023-09-05 | ||
Life Chemicals | F6523-1761-2μmol |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]oxolane-3-carboxamide |
2034200-62-7 | 2μmol |
$85.5 | 2023-09-05 | ||
Life Chemicals | F6523-1761-10mg |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]oxolane-3-carboxamide |
2034200-62-7 | 10mg |
$118.5 | 2023-09-05 | ||
Life Chemicals | F6523-1761-3mg |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]oxolane-3-carboxamide |
2034200-62-7 | 3mg |
$94.5 | 2023-09-05 | ||
Life Chemicals | F6523-1761-1mg |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]oxolane-3-carboxamide |
2034200-62-7 | 1mg |
$81.0 | 2023-09-05 | ||
Life Chemicals | F6523-1761-2mg |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]oxolane-3-carboxamide |
2034200-62-7 | 2mg |
$88.5 | 2023-09-05 | ||
Life Chemicals | F6523-1761-4mg |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]oxolane-3-carboxamide |
2034200-62-7 | 4mg |
$99.0 | 2023-09-05 | ||
Life Chemicals | F6523-1761-5mg |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]oxolane-3-carboxamide |
2034200-62-7 | 5mg |
$103.5 | 2023-09-05 |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]oxolane-3-carboxamide 関連文献
-
1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]oxolane-3-carboxamideに関する追加情報
N-[1-(5-Cyclopropyl-1H-Pyrazol-3-Yl)Piperidin-4-Yl]Oxolane-3-Carboxamide: A Comprehensive Overview
The compound N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]oxolane-3-carboxamide, identified by the CAS number 2034200-62-7, is a highly specialized chemical entity with significant potential in various scientific and industrial applications. This compound is characterized by its complex structure, which includes a piperidine ring, a pyrazole moiety, and a cyclopropyl group, all of which contribute to its unique chemical properties and reactivity.
Recent studies have highlighted the importance of such heterocyclic compounds in drug discovery and development. The presence of the pyrazole ring, a five-membered aromatic heterocycle, is particularly notable due to its ability to participate in hydrogen bonding and π-interactions, which are crucial for bioavailability and target binding. The cyclopropyl group further enhances the compound's stability and selectivity, making it a promising candidate for various therapeutic applications.
The synthesis of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]oxolane-3-carboxamide involves a multi-step process that requires precise control over reaction conditions to ensure high yields and purity. Researchers have employed advanced techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions to optimize the production process. These methods not only improve efficiency but also reduce environmental impact, aligning with current trends toward sustainable chemistry.
In terms of pharmacological activity, this compound has shown potential in inhibiting key enzymes involved in inflammatory pathways. Preclinical studies suggest that it may exhibit anti-inflammatory and analgesic properties, making it a candidate for treating conditions such as arthritis and neuropathic pain. Additionally, its ability to modulate ion channels has opened avenues for exploring its role in neurological disorders.
The application of computational chemistry tools has further enhanced our understanding of this compound's behavior at the molecular level. Molecular docking studies have revealed favorable binding affinities with several drug targets, providing insights into its mechanism of action. These findings underscore the importance of integrating experimental and computational approaches in modern drug discovery.
As research continues to uncover new dimensions of this compound's properties, its potential applications are expected to expand into areas such as oncology and infectious diseases. Collaborative efforts between academic institutions and pharmaceutical companies are pivotal in translating these findings into clinical practice.
2034200-62-7 (N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]oxolane-3-carboxamide) 関連製品
- 1118833-53-6(Methyl 3-(3,4-dimethoxyphenyl)-3-{[2-(methylsulfanyl)pyridin-3-yl]formamido}propanoate)
- 433250-99-8(N-(3-fluorophenyl)-N'-(4-methoxyphenyl)methylethanediamide)
- 1805377-40-5(3-Bromo-2-(difluoromethyl)-4-methylpyridine-6-sulfonamide)
- 1788990-68-0(N-(1-Aminohexan-2-yl)-4-nitrobenzene-1-sulfonamide)
- 1154345-08-0(2-[3-(3-Fluoro-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidine)
- 2680728-05-4(benzyl N-{3-(1-methyl-4-nitro-1H-imidazol-5-yl)oxyphenyl}carbamate)
- 2138051-08-6(6-amino-N-cyclopropylbicyclo3.2.0heptane-3-carboxamide)
- 1805380-61-3(4-Bromo-3-(difluoromethyl)-6-nitropyridine-2-carboxylic acid)
- 1339201-50-1(2-methyl-3-(oxolan-3-yl)propan-1-amine)
- 923107-39-5(1-4-(4-chlorobenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decan-8-yl-2-(2-methylphenoxy)ethan-1-one)



